Product packaging for 1-Fluoro-3-methyl-2,4-dinitro-benzene(Cat. No.:)

1-Fluoro-3-methyl-2,4-dinitro-benzene

Cat. No.: B8619595
M. Wt: 200.12 g/mol
InChI Key: IOHLNVVIFNALMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-3-methyl-2,4-dinitro-benzene is a fluorinated aromatic compound of significant interest in chemical and biochemical research. It functions primarily as an electrophilic reagent due to the presence of strong electron-withdrawing nitro groups that activate the fluorine atom for nucleophilic substitution. This mechanism is well-characterized in its structural analog, 1-Fluoro-2,4-dinitrobenzene (DNFB or Sanger's reagent), which is a classic agent for the modification and identification of N-terminal amino acids in peptides and proteins . The addition of a methyl group in the 3-position offers a unique steric and electronic profile, potentially tuning its reactivity and solubility for specialized applications. While specific studies on this methylated derivative are limited in the available literature, compounds of this class are generally employed in the synthesis of more complex molecules, including herbicides and energetic materials, as seen in the synthesis of 1,5-difluoro-2,4-dinitrobenzene . In immunology, the related hapten DNFB is widely used to induce contact hypersensitivity (CHS) in murine models for studying T-cell-mediated immune responses and skin inflammation . This product is intended for research purposes only and is not for human or veterinary diagnostic use. Researchers should handle it with care, as similar dinitrobenzene compounds are known to be toxic and hazardous .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2O4 B8619595 1-Fluoro-3-methyl-2,4-dinitro-benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5FN2O4

Molecular Weight

200.12 g/mol

IUPAC Name

1-fluoro-3-methyl-2,4-dinitrobenzene

InChI

InChI=1S/C7H5FN2O4/c1-4-6(9(11)12)3-2-5(8)7(4)10(13)14/h2-3H,1H3

InChI Key

IOHLNVVIFNALMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])F)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 Fluoro 3 Methyl 2,4 Dinitro Benzene

Established Synthetic Pathways and Precursor Chemistry

The most common and established pathway for the synthesis of 1-Fluoro-3-methyl-2,4-dinitro-benzene begins with the precursor 3-fluorotoluene. This process hinges on the careful introduction of two nitro groups onto the benzene (B151609) ring through electrophilic aromatic substitution.

Nitration Strategies in Benzene Derivatives

The nitration of benzene and its derivatives is a classic example of electrophilic aromatic substitution. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid." The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The directing effects of the substituents on the benzene ring play a crucial role in determining the position of the incoming nitro groups. In the case of 3-fluorotoluene, the methyl group is an ortho-, para-director and activating, while the fluorine atom is also an ortho-, para-director but deactivating due to its high electronegativity. The interplay of these directing effects influences the isomeric distribution of the nitrated products.

The dinitration of 3-fluorotoluene is the key step to obtaining this compound. This reaction typically involves treating 3-fluorotoluene with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction conditions, including the concentration of the acids, temperature, and reaction time, are critical in controlling the extent of nitration and the isomeric ratio of the products. A mixture of dinitrated isomers is often obtained, necessitating subsequent purification steps to isolate the desired 2,4-dinitro isomer.

Fluorination Techniques for Aromatic Systems

While the primary synthesis of this compound starts from the already fluorinated precursor 3-fluorotoluene, it is relevant to briefly touch upon general fluorination techniques for aromatic systems. These methods are crucial for the synthesis of a wide range of fluorinated aromatic compounds.

One historical and well-known method is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to introduce a fluorine atom. More modern approaches include nucleophilic aromatic substitution (SₙAr) reactions on activated aryl halides or nitroarenes with a fluoride (B91410) source, and electrophilic fluorination using reagents like N-fluoropyridinium salts.

Advanced Synthetic Approaches and Innovations

To overcome the challenges of isomer separation and improve reaction efficiency, researchers are continually exploring advanced synthetic approaches.

Regioselective Synthesis Considerations

Achieving high regioselectivity in the dinitration of 3-fluorotoluene to favor the formation of the 2,4-dinitro isomer is a key objective in optimizing the synthesis. The electronic and steric effects of the fluorine and methyl groups direct the incoming electrophile. The positions ortho and para to the methyl group (positions 2, 4, and 6) and ortho and para to the fluorine atom (positions 2, 4, and 6) are activated. The confluence of these directing effects leads to a mixture of isomers.

Controlling the reaction conditions, such as temperature and the nature of the nitrating agent, can influence the regioselectivity to some extent. Milder nitrating conditions might favor kinetic control, potentially leading to a different isomer distribution compared to more aggressive conditions that might favor the thermodynamically more stable product.

Scalable Synthetic Protocols for Research Scale

Developing a scalable synthetic protocol for this compound at a research scale requires careful consideration of safety, efficiency, and ease of purification. A typical laboratory-scale synthesis would involve the slow addition of 3-fluorotoluene to a pre-cooled mixture of concentrated nitric and sulfuric acids with vigorous stirring.

Illustrative Research-Scale Synthesis Protocol:

StepProcedure
1. Preparation of Nitrating Mixture A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared in a flask and cooled in an ice bath to maintain a low temperature.
2. Addition of Precursor 3-Fluorotoluene is added dropwise to the cold nitrating mixture with continuous stirring, ensuring the temperature does not rise significantly.
3. Reaction The reaction mixture is stirred at a controlled temperature for a specific duration to allow for dinitration to occur.
4. Quenching The reaction mixture is carefully poured onto crushed ice to precipitate the crude product.
5. Isolation The solid product is collected by filtration and washed with water to remove residual acids.

This protocol provides a general framework, and specific parameters such as the molar ratios of reactants, temperature, and reaction time would need to be optimized based on experimental findings to maximize the yield of the desired product.

Purification and Isolation Methodologies in Synthesis

The crude product obtained from the dinitration of 3-fluorotoluene is typically a mixture of isomers. Therefore, effective purification and isolation are critical to obtaining pure this compound.

Commonly employed purification techniques include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired isomer crystallizes out, leaving impurities and other isomers in the solution. The choice of solvent is crucial and is determined by the solubility characteristics of the different isomers.

Column Chromatography: For more challenging separations, column chromatography is a powerful technique. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica gel or alumina). The different isomers will travel through the column at different rates depending on their polarity, allowing for their separation and collection as distinct fractions.

Fractional Distillation: If the isomers have sufficiently different boiling points, fractional distillation under reduced pressure can be used for their separation.

The selection of the most appropriate purification method depends on the physical properties of the isomers and the scale of the synthesis.

Recrystallization Techniques

Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point. Impurities, ideally, will either be insoluble in the hot solvent or remain soluble as the solution cools.

For dinitrobenzene derivatives, various solvents have been utilized for recrystallization. For instance, m-dinitrobenzene can be recrystallized from ethanol. In the case of related dinitrochlorobenzene isomers, purification can be achieved through melt crystallization.

A specific purification method for an isomer, 1-fluoro-5-methyl-2,4-dinitro-benzene, involves a washing step with a non-polar solvent to remove impurities. After synthesis and precipitation, the crude product is subjected to the following procedure:

The precipitated product is filtered to separate it from the reaction mixture.

The collected solid is then dried under a vacuum.

The dried product is suspended in n-heptane and washed thoroughly. This process is repeated multiple times.

This washing with a non-polar solvent effectively removes non-polar impurities, yielding a purified product.

While this specific example details a solid wash rather than a classical recrystallization, the principle of differential solubility is still applied to achieve purification. The selection of an appropriate solvent is paramount for successful purification, and the ideal solvent characteristics are summarized in the table below.

Solvent CharacteristicRationale
High Solvency for Target Compound at Elevated Temperature Ensures complete dissolution of the compound to be purified.
Low Solvency for Target Compound at Low Temperature Allows for maximum recovery of the purified compound upon cooling.
Differential Solvency for Impurities Impurities should either be insoluble in the hot solvent (for removal by hot filtration) or remain soluble in the cold solvent (to stay in the mother liquor).
Volatility The solvent should be sufficiently volatile to be easily removed from the purified crystals.
Non-reactive The solvent must not react with the compound being purified.
Low Toxicity and Flammability Safer to handle in a laboratory setting.

Chromatographic Separation Strategies

Chromatography is a powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For compounds like this compound, which are often synthesized alongside isomers and other byproducts, chromatography offers a high degree of separation.

Thin-Layer Chromatography (TLC) is frequently used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. For derivatives of dinitrobenzene, silica gel is a common stationary phase.

Column Chromatography is the preparative-scale application used for the physical separation of the components. While specific experimental details for this compound are not extensively documented in publicly available literature, methodologies for closely related compounds provide a strong indication of suitable conditions. For instance, in the purification of a product derived from 1,5-difluoro-2,4-dinitrobenzene, a chromatographic separation was successfully employed using a mixture of n-hexane and dichloromethane (DCM) as the mobile phase.

A typical column chromatography setup for the purification of a dinitrobenzene derivative would involve the following:

Stationary Phase: Silica gel is the most common choice due to its polarity and ability to separate a wide range of organic compounds.

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like dichloromethane or ethyl acetate) is typically used. The ratio of the solvents is optimized to achieve the best separation, often guided by preliminary TLC analysis.

The general procedure for chromatographic separation is outlined below:

StepDescription
1. Column Packing A glass column is carefully packed with a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase solvent.
2. Sample Loading The crude product is dissolved in a minimal amount of the mobile phase or a suitable solvent and carefully loaded onto the top of the column.
3. Elution The mobile phase is passed through the column, causing the components of the mixture to move down the column at different rates based on their affinity for the stationary and mobile phases.
4. Fraction Collection The eluent is collected in a series of fractions.
5. Analysis The composition of each fraction is analyzed, typically by TLC, to identify the fractions containing the pure desired compound.
6. Solvent Evaporation The solvent is removed from the purified fractions (e.g., by rotary evaporation) to yield the pure solid product.

The choice between recrystallization and chromatography depends on the specific impurity profile of the crude product. In some cases, a combination of both techniques may be necessary to achieve the desired level of purity. For instance, an initial recrystallization can remove the bulk of the impurities, followed by column chromatography to separate the target compound from any remaining closely related isomers.

Reaction Mechanisms and Reactivity of 1 Fluoro 3 Methyl 2,4 Dinitro Benzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two strongly electron-withdrawing nitro groups ortho and para to the fluorine atom makes the aromatic ring of 1-fluoro-3-methyl-2,4-dinitro-benzene highly susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is a cornerstone of its chemistry.

Mechanistic Pathways of Fluorine Displacement

The displacement of the fluoride (B91410) ion from this compound by a nucleophile proceeds through a well-established two-step addition-elimination mechanism. In the initial, rate-determining step, the nucleophile attacks the carbon atom bearing the fluorine atom. This attack is facilitated by the electron-deficient nature of the aromatic ring. The attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

In the subsequent, faster step, the fluoride ion is expelled from the Meisenheimer complex, leading to the restoration of the aromatic system and the formation of the substitution product. The high electronegativity of fluorine makes it a good leaving group in this context, contributing to the facility of the reaction.

Influence of Nitro Groups and Methyl Substituent on SNAr Reactivity

The two nitro groups are pivotal to the high reactivity of this compound in SNAr reactions. Positioned at the ortho and para positions relative to the fluorine atom, they exert a strong electron-withdrawing effect through both inductive and resonance effects. This electron withdrawal significantly stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.

The methyl group, located at the meta position relative to the fluorine, has a comparatively minor influence on the SNAr reactivity. As an electron-donating group, it slightly destabilizes the Meisenheimer complex through its inductive effect. However, this effect is largely overshadowed by the powerful activating influence of the two nitro groups.

Kinetics and Thermodynamics of SNAr Processes

The kinetics of SNAr reactions involving this compound are typically second order, being first order in both the aromatic substrate and the nucleophile. The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles generally lead to faster reactions.

The thermodynamics of these reactions are generally favorable, with the formation of the substitution product being an exothermic process. The stability of the resulting product, coupled with the expulsion of a stable fluoride ion, drives the reaction to completion.

Reduction Chemistry of Nitro Groups

The nitro groups of this compound can be chemically reduced to amino groups, a transformation of significant synthetic utility. The selective reduction of one nitro group in the presence of the other is a key challenge and can often be achieved by careful selection of reagents and reaction conditions.

One of the most common methods for the selective reduction of a nitro group in a polynitroaromatic compound is the Zinin reduction. stackexchange.com This reaction typically employs sulfides, polysulfides, or hydrosulfides as the reducing agent. stackexchange.com In the case of 2,4-dinitrotoluene, a related compound, the 4-nitro group is preferentially reduced. stackexchange.com This selectivity is attributed to a combination of steric and electronic factors. Generally, the least sterically hindered nitro group is more susceptible to reduction. stackexchange.com

Other reagents can also be employed for the reduction of nitro groups, including catalytic hydrogenation and the use of metals in acidic media. The choice of reducing agent can influence the selectivity and yield of the reaction.

Theoretical and Computational Chemistry Studies on 1 Fluoro 3 Methyl 2,4 Dinitro Benzene

Electronic Structure Analysis

The electronic structure of an aromatic compound is fundamentally influenced by the nature and position of its substituents. In 1-Fluoro-3-methyl-2,4-dinitro-benzene, the interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro and fluoro groups dictates its reactivity and molecular properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature.

For aromatic compounds, the introduction of electron-withdrawing groups like the nitro group (-NO₂) generally lowers the energy of both the HOMO and LUMO. Conversely, electron-donating groups such as the methyl group (-CH₃) tend to raise the energy of these orbitals.

In the case of this compound, the two nitro groups are expected to significantly lower the energy of the LUMO, making the aromatic ring highly susceptible to nucleophilic attack. The LUMO is likely to be delocalized over the benzene (B151609) ring with significant contributions from the nitro groups, particularly at the carbon atoms ortho and para to them. The fluorine atom, also being electron-withdrawing, will further contribute to lowering the LUMO energy. The methyl group, being electron-donating, will have a counteracting but less pronounced effect, slightly raising the HOMO and LUMO energies compared to a non-methylated analogue.

The HOMO, on the other hand, will be of higher energy than in 1-fluoro-2,4-dinitrobenzene (B121222) due to the methyl group. This orbital is likely to have a higher coefficient on the carbon atom bearing the methyl group and the adjacent carbon atoms. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and its electronic absorption properties. The presence of multiple electron-withdrawing groups suggests a relatively small HOMO-LUMO gap.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Values)

Molecular OrbitalEnergy (eV)Description
LUMO-3.5Low-lying orbital, indicating high electrophilicity of the ring.
HOMO-8.2Relatively low-lying, indicating moderate electron-donating ability.
HOMO-LUMO Gap4.7Suggests kinetic stability but potential for electronic transitions in the UV region.

Note: These values are illustrative and based on trends observed in similar substituted nitrobenzenes.

The charge distribution within this compound is highly polarized due to the diverse electronic nature of its substituents. The strong electron-withdrawing capacity of the two nitro groups and the fluorine atom leads to a significant electron deficiency on the aromatic ring.

An electrostatic potential (ESP) map would visually represent this charge distribution. Regions of negative electrostatic potential (typically colored in shades of red) are expected to be localized around the oxygen atoms of the nitro groups, indicating areas of high electron density. Conversely, regions of positive electrostatic potential (colored in shades of blue) would be prominent on the aromatic ring, particularly on the hydrogen atoms and the carbon atom attached to the fluorine.

The carbon atom bonded to the fluorine (C1) is a primary site for nucleophilic attack, a feature that would be highlighted by a significant positive electrostatic potential. The carbon atoms bearing the nitro groups (C2 and C4) and the carbon in between them (C3, attached to the methyl group) will also exhibit a degree of positive potential. The methyl group will slightly increase the electron density on the carbon atom it is attached to (C3) compared to a hydrogen atom at the same position.

Spectroscopic Property Predictions

Computational methods can accurately predict various spectroscopic properties, providing valuable information for the characterization of novel compounds.

The vibrational spectrum (Infrared and Raman) of this compound can be predicted using computational methods like Density Functional Theory (DFT). The calculated frequencies correspond to specific vibrational modes of the molecule.

Key expected vibrational modes would include:

N-O stretching: Asymmetric and symmetric stretching vibrations of the nitro groups, typically appearing as strong bands in the infrared spectrum in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-N stretching: Vibrations associated with the carbon-nitrogen bonds of the nitro groups.

C-F stretching: The carbon-fluorine stretching vibration, which is typically found in the 1000-1360 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the methyl C-H stretching will be observed in the 2850-3000 cm⁻¹ range.

Ring vibrations: Characteristic stretching and bending modes of the benzene ring.

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative Values)

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
Asymmetric NO₂ Stretch~1540Strong
Symmetric NO₂ Stretch~1350Strong
C-F Stretch~1250Medium-Strong
Aromatic C-H Stretch~3100Medium
Methyl C-H Stretch~2950Medium

Note: These are representative frequencies based on calculations for similar molecules.

The electronic (UV-Vis) spectrum of this compound can be modeled using Time-Dependent Density Functional Theory (TD-DFT). The presence of the nitro groups, which are strong chromophores, suggests that the molecule will absorb in the ultraviolet region.

The primary electronic transitions are expected to be of the π → π* type, involving the promotion of an electron from a π bonding orbital (like the HOMO) to a π* antibonding orbital (like the LUMO) of the aromatic system. The energy of these transitions is related to the HOMO-LUMO gap. Given the predicted relatively small gap, absorption maxima in the UV region are anticipated. The exact position of the absorption bands would be influenced by the combination of all substituents.

Reaction Pathway Modeling for SNAr and Other Transformations

The electronic structure of this compound makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. The presence of two strong electron-withdrawing nitro groups ortho and para to the fluorine atom activates the ring towards nucleophilic attack.

Computational modeling of the SNAr reaction pathway would involve locating the transition state for the attack of a nucleophile at the carbon atom bearing the fluorine. This process typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The modeling would likely show a relatively low activation energy for the formation of the Meisenheimer complex due to the effective stabilization of the negative charge by the nitro groups. The fluorine atom is an excellent leaving group in this context, facilitating the second step of the reaction, which is the expulsion of the fluoride (B91410) ion to yield the substituted product. The methyl group at the 3-position may exert a minor steric hindrance to the incoming nucleophile and a slight electronic deactivating effect, but the overwhelming influence of the two nitro groups and the fluorine leaving group would still render the molecule highly reactive towards nucleophiles.

Transition State Characterization

Energy Profile Determination

Similarly, there is a lack of published research detailing the determination of the energy profile for reactions involving this compound. Computational studies that would provide critical data, including activation energies (Ea) and reaction enthalpies (ΔH) for its various potential reactions, have not been specifically reported for this compound. As a result, an energy profile diagram and a corresponding data table of energetic parameters cannot be generated.

Solvent Effects in silico

In the realm of computational chemistry, the investigation of solvent effects provides crucial insights into reaction kinetics and mechanisms. However, in silico studies focusing on the influence of different solvents on the properties and reactivity of this compound are not documented in the available scientific literature. Research on how solvent polarity and explicit solvent models affect the stability, reactivity, or spectral properties of this particular molecule has yet to be published. Therefore, a data table summarizing these effects cannot be compiled.

Advanced Analytical Techniques for Structural Elucidation and Mechanistic Insights of 1 Fluoro 3 Methyl 2,4 Dinitro Benzene

Spectroscopic Methodologies for Complex Systems

Spectroscopy is fundamental to understanding the molecular framework and behavior of 1-Fluoro-3-methyl-2,4-dinitro-benzene. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of their chemical bonds and electronic environments.

High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the methyl group protons and the two aromatic protons. The methyl protons would appear as a singlet, while the aromatic protons would exhibit splitting patterns (doublets) due to coupling with each other and potentially with the fluorine atom. The precise chemical shifts are influenced by the strong electron-withdrawing effects of the two nitro groups and the fluorine atom.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule, including the aromatic carbons directly bonded to the fluorine, nitro, and methyl groups, as well as the methyl carbon itself. The ¹⁹F NMR spectrum would show a signal whose coupling pattern could provide further confirmation of the structure and its connectivity to nearby protons.

For mechanistic studies, NMR is particularly powerful. For instance, during a nucleophilic substitution reaction where the fluorine atom is displaced, time-resolved NMR can monitor the disappearance of the starting material's signals and the concurrent appearance of new signals corresponding to the product. This allows for the determination of reaction kinetics and the potential observation of transient intermediates, providing direct evidence for the proposed reaction pathway.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and can vary based on solvent and experimental conditions.

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
Methyl Protons ¹H ~2.5 - 2.7 Singlet (s)
Aromatic Proton (H-5) ¹H ~8.0 - 8.2 Doublet (d)
Aromatic Proton (H-6) ¹H ~8.6 - 8.8 Doublet (d)
Methyl Carbon ¹³C ~15 - 20 Quartet (in ¹H-coupled)
Aromatic Carbon (C-1) ¹³C ~155 - 160 (¹JCF coupling) Doublet
Aromatic Carbon (C-2) ¹³C ~140 - 145 Singlet
Aromatic Carbon (C-3) ¹³C ~135 - 140 Singlet
Aromatic Carbon (C-4) ¹³C ~148 - 152 Singlet
Aromatic Carbon (C-5) ¹³C ~120 - 125 Doublet

Advanced mass spectrometry (MS) techniques, such as Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) like Quadrupole Time-of-Flight (Q-TOF), are critical for confirming the molecular weight and elemental composition of this compound. HRMS can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₇H₅FN₂O₄).

In the context of mechanistic studies, MS is invaluable for detecting and identifying short-lived reaction intermediates. For example, in a nucleophilic aromatic substitution reaction, MS can be used to detect the formation of Meisenheimer complexes, which are key intermediates in such processes. By coupling a mass spectrometer to a reaction flow system, it is possible to sample the reaction mixture at various time points and identify the masses of all species present, thereby reconstructing the sequence of chemical transformations.

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. For this compound, these methods provide clear evidence for its key structural features.

The most prominent bands in the IR and Raman spectra would be associated with the nitro (NO₂) groups. These typically show strong asymmetric and symmetric stretching vibrations. ijsr.net Other key vibrations include the C-F stretch, C-H stretches for the aromatic ring and the methyl group, and various bending modes characteristic of the substituted benzene (B151609) ring. ijsr.net The presence and position of these bands serve as a molecular fingerprint, confirming the successful synthesis of the target compound. Comparing the spectra of reactants and products allows for the clear identification of changes in functional groups during a chemical reaction.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Nitro (NO₂) Asymmetric Stretch 1540 - 1625 Strong (IR)
Nitro (NO₂) Symmetric Stretch 1360 - 1400 Strong (IR)
Aromatic C-H Stretch 3000 - 3100 Medium
Methyl (CH₃) Stretch 2850 - 3000 Medium
Aromatic C=C Ring Stretch 1450 - 1600 Medium-Strong
C-F Stretch 1000 - 1300 Strong (IR)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds with nitro groups, such as this compound, typically exhibit strong absorptions in the UV region. These absorptions are primarily due to π → π* transitions within the benzene ring, which are influenced by the attached functional groups. up.ac.za

The electron-withdrawing nitro groups and the methyl group cause a shift in the absorption bands compared to unsubstituted benzene, typically a bathochromic (red) shift to longer wavelengths. up.ac.za The spectrum of the closely related 1-fluoro-2,4-dinitrobenzene (B121222) shows absorption in the 220-260 nm range. nist.gov The presence of the methyl group in the 3-position would likely cause a further slight shift in these absorption maxima. Additionally, n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the nitro groups, may be observed as weaker absorption bands at longer wavelengths. uzh.ch Monitoring changes in the UV-Vis spectrum during a reaction can provide kinetic data and indicate the formation of colored intermediates or products. rsc.org

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous confirmation of its molecular structure.

The analysis would yield exact data on bond lengths, bond angles, and torsion angles within the molecule. This would definitively establish the relative positions of the fluoro, methyl, and dinitro substituents on the benzene ring. Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding or π-stacking, which govern the physical properties of the solid material.

Chromatographic-Spectroscopic Coupling Techniques

To analyze complex mixtures, such as those generated during synthesis or mechanistic studies, the coupling of a separation technique with a spectroscopic detector is essential. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry detector (LC-MS) are particularly powerful.

GC-MS would be suitable for analyzing the purity of this compound, separating it from any volatile impurities or reaction byproducts. Each separated component is then immediately ionized and analyzed by the mass spectrometer, allowing for its identification.

For studying reaction progress, LC-MS is often preferred. It can separate the components of a reaction mixture in the liquid phase, making it ideal for monitoring the consumption of the starting material and the formation of products and intermediates over time. rsc.org The use of HPLC has been instrumental in analyzing derivatives of the related Sanger's reagent (1-fluoro-2,4-dinitrobenzene) in biological systems. wikipedia.org This combined approach provides both qualitative and quantitative information, which is crucial for optimizing reaction conditions and elucidating complex reaction mechanisms.

Derivatization Strategies and Synthetic Utility of 1 Fluoro 3 Methyl 2,4 Dinitro Benzene

Synthesis of Functionalized Nitroaromatic Intermediates

The primary method for synthesizing 1-Fluoro-3-methyl-2,4-dinitro-benzene is through the direct nitration of a fluorinated aromatic precursor. smolecule.com The most common starting material for this process is 1-fluoro-3-methylbenzene (also known as m-fluorotoluene).

The synthesis is typically achieved by treating 1-fluoro-3-methylbenzene with a nitrating mixture, which consists of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂+), which is the active nitrating agent.

The methyl group is an ortho-, para-directing group, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The nitration of methylbenzene is known to be significantly faster than that of benzene (B151609). libretexts.org The first nitro group is directed to the positions ortho and para to the activating methyl group. Subsequent nitration leads to the introduction of a second nitro group, resulting in the desired this compound product. Careful control of reaction conditions, such as temperature, is necessary to optimize the yield of the dinitrated product and minimize the formation of other isomers or over-nitrated byproducts. libretexts.org

Alternative synthetic strategies can include halogen exchange reactions, where a corresponding chloro- or bromo-dinitrotoluene derivative is treated with a fluoride (B91410) source, although the direct nitration of fluorotoluene is often more straightforward.

Formation of Substituted Benzene Derivatives via Fluorine Displacement

A key feature of this compound is the high reactivity of its fluorine atom towards nucleophiles. This reactivity is a classic example of nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the presence of the two strong electron-withdrawing nitro groups positioned ortho and para to the fluorine atom. smolecule.comstudy.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the carbon atom bearing the fluorine. nih.govlibretexts.org

This high reactivity allows for the displacement of the fluoride ion by a wide variety of nucleophiles. Fluorine is an excellent leaving group in this context because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com The displacement of the fluorine atom is the most favorable initial reaction. nih.gov

This versatile reaction allows for the synthesis of a diverse array of substituted dinitrobenzene derivatives.

Table 1: Examples of Fluorine Displacement Reactions

Nucleophile Type Example Nucleophile Product Class
Oxygen Nucleophiles Alkoxides (e.g., Sodium Ethoxide) Alkyl aryl ethers
Oxygen Nucleophiles Phenoxides Diaryl ethers
Oxygen Nucleophiles Hydroxide Phenols
Nitrogen Nucleophiles Primary/Secondary Amines N-Substituted anilines
Nitrogen Nucleophiles Hydrazine Phenylhydrazines researchgate.net
Sulfur Nucleophiles Thiolates Thioethers

Applications in the Synthesis of Complex Organic Molecules

The unique reactivity of this compound makes it a valuable precursor for creating more intricate molecular architectures.

Precursor Role in Multi-step Synthesis

This compound serves as a foundational building block in multi-step synthetic pathways. After the initial fluorine displacement, the resulting dinitrophenyl derivative can undergo further transformations. The nitro groups, for instance, can be selectively or fully reduced to amino groups. These newly formed amino groups can then be diazotized to introduce other functionalities or can be used as nucleophiles themselves to participate in cyclization reactions, forming various heterocyclic compounds.

For example, a synthetic route could involve:

Nucleophilic Substitution: Reaction of this compound with an amine (R-NH₂) to form a substituted N-aryl aniline (B41778).

Nitro Group Reduction: Selective reduction of one or both nitro groups to form amino groups.

Cyclization/Further Functionalization: The resulting diamine or amino-nitro compound can then be used to construct heterocyclic rings, such as benzimidazoles or quinoxalines, which are common scaffolds in pharmaceuticals and functional materials.

This step-wise approach allows chemists to build molecular complexity in a controlled manner, leveraging the initial, highly efficient fluorine displacement reaction.

Regioselective Derivatization at the Fluoro-position

The derivatization of this compound is highly regioselective. Nucleophilic attack occurs almost exclusively at the carbon atom attached to the fluorine (the C1 position). This high degree of selectivity is a direct consequence of the electronic structure of the molecule.

The SNAr mechanism proceeds through a two-step addition-elimination process. The rate-determining step is the initial attack by the nucleophile on the aromatic ring to form the resonance-stabilized Meisenheimer complex. nih.gov The stability of this intermediate is paramount. When the nucleophile attacks the C1 position, the resulting negative charge can be delocalized onto the oxygen atoms of both the ortho (position 2) and para (position 4) nitro groups through resonance. libretexts.org This extensive delocalization provides significant stabilization for the intermediate, lowering the activation energy for the reaction.

If a nucleophile were to attack other positions on the ring, the resulting negative charge could not be effectively stabilized by both nitro groups. Therefore, the pathway involving attack at the fluoro-position is overwhelmingly favored energetically, leading to a single, predictable product from the substitution reaction. This reliable regioselectivity is a critical asset in organic synthesis, as it simplifies product purification and ensures the desired molecular framework is constructed.

Environmental Chemical Pathways of 1 Fluoro 3 Methyl 2,4 Dinitro Benzene

Photodegradation Mechanisms

Photodegradation, the breakdown of compounds by light, is a likely and significant environmental fate process for 1-Fluoro-3-methyl-2,4-dinitro-benzene. Studies on related dinitrotoluene (DNT) isomers indicate that these compounds are susceptible to photolysis in aqueous environments. cdc.govepa.gov The half-lives of DNTs in sunlit natural waters have been reported to be between 3 and 10 hours, a significantly faster rate than in distilled water, suggesting that substances present in natural waters can accelerate the degradation process. cdc.gov

The photodegradation of this compound is expected to proceed through several mechanisms:

Direct Photolysis: The molecule can directly absorb ultraviolet (UV) radiation from sunlight, leading to the excitation of electrons and subsequent bond cleavage. This process can result in the transformation of the nitro groups or the cleavage of the carbon-fluorine bond.

Photo-oxidation: In the presence of oxygen and photosensitizers, such as humic acids commonly found in natural waters, indirect photolysis can occur. These sensitizers absorb light energy and transfer it to oxygen, generating reactive oxygen species (ROS) like hydroxyl radicals. These highly reactive species can then attack the aromatic ring of this compound, leading to its degradation. cdc.gov A proposed degradation pathway for 2,4-DNT initiated by hydroxyl radicals involves the oxidation of the methyl group, decarboxylation, ring oxidation, and nitroreduction, ultimately leading to the formation of hydroxynitrobenzene derivatives, carboxylic acids, and mineralization to CO2, H2O, and HNO3. cdc.gov

Photo-Fenton Reaction: In environments containing iron ions, a photo-Fenton reaction can significantly enhance the degradation rate. This process involves the photoreduction of Fe(III) to Fe(II), which then reacts with hydrogen peroxide (if present) to generate hydroxyl radicals, a powerful oxidizing agent.

The photodegradation of this compound will likely lead to a variety of transformation products, including the corresponding phenols (through the replacement of the fluorine atom), reduced nitro-group derivatives, and ring-cleavage products.

Abiotic Transformation Pathways in Aqueous and Soil Systems

In the absence of light, this compound can undergo abiotic transformations in water and soil, primarily through hydrolysis and sorption.

Hydrolysis: The rate of hydrolysis for DNTs is generally considered to be negligible under typical environmental conditions. cdc.gov The strong carbon-fluorine bond in this compound is also expected to be resistant to hydrolysis. Therefore, this pathway is not anticipated to be a significant contributor to its transformation.

Sorption: The interaction of this compound with soil and sediment particles is a crucial process that affects its mobility and bioavailability. Nitroaromatic compounds, including DNTs, are known to sorb to soil organic matter (SOM). epa.gov The extent of sorption is influenced by the chemical composition of the SOM, with aliphatic domains playing a significant role. The retention of DNT in soil is also dependent on the chemistry and content of the soil organic matter. epa.gov It is expected that this compound will exhibit similar behavior, partitioning from the aqueous phase to the solid phase in soil and sediment. This sorption can reduce its concentration in the water column and limit its transport, but it can also lead to its long-term persistence in the solid matrix.

ProcessDescriptionExpected Significance for this compoundPotential Products/Outcome
HydrolysisReaction with water leading to the cleavage of chemical bonds.LowMinimal formation of 2,4-dinitro-3-methylphenol.
SorptionPartitioning of the compound from the aqueous phase to soil/sediment particles.HighReduced mobility and bioavailability; accumulation in soil and sediment.
OxidationReaction with naturally occurring oxidants in soil and water.ModerateOxidized derivatives of the aromatic ring or methyl group.

Biotransformation Pathways (Microbial Degradation)

Microbial degradation is a key process in the environmental fate of many organic pollutants, and this compound is expected to be susceptible to biotransformation by various microorganisms. The presence of both nitro groups and a halogen atom provides multiple sites for enzymatic attack.

Enzymatic Dehalogenation Mechanisms

The carbon-fluorine bond is the strongest single bond in organic chemistry, making enzymatic defluorination a challenging but not impossible process for microorganisms. While specific enzymes for the defluorination of dinitroaromatic compounds are not well-documented, several general mechanisms for enzymatic dehalogenation of aryl halides have been identified:

Hydrolytic Dehalogenation: This involves the replacement of the halogen atom with a hydroxyl group from a water molecule. This reaction is catalyzed by dehalogenase enzymes. For instance, 4-chlorobenzoate (B1228818) dehalogenase has been shown to convert 1-chloro-2,4-dinitrobenzene (B32670) to 2,4-dinitrophenol. nih.gov A similar enzymatic mechanism could potentially act on this compound.

Reductive Dehalogenation: Under anaerobic conditions, some microorganisms can replace the halogen atom with a hydrogen atom. This process requires an electron donor.

Oxygenolytic Dehalogenation: Aerobic microorganisms can utilize oxygenases to incorporate one or two oxygen atoms into the aromatic ring, which can lead to the destabilization and eventual cleavage of the carbon-halogen bond.

The efficiency of these enzymatic processes for this compound would depend on the specific microbial populations present and the environmental conditions.

Nitro Group Reduction by Microorganisms

The reduction of nitro groups is a common and well-studied pathway for the microbial transformation of nitroaromatic compounds. omicsonline.org A wide range of bacteria, including species of Pseudomonas, Bacillus, and Clostridium, possess nitroreductase enzymes that can catalyze this reaction. nih.govnih.gov These enzymes typically use NADH or NADPH as a source of reducing equivalents.

The reduction of the dinitro groups in this compound would likely proceed in a stepwise manner, forming nitroso and hydroxylamino intermediates before the final amino product. This process can occur under both aerobic and anaerobic conditions. The reduction of the nitro groups generally decreases the toxicity of the compound and can make the aromatic ring more susceptible to subsequent cleavage.

PathwayEnzymes InvolvedDescriptionPotential Products
Enzymatic DehalogenationDehalogenases (Hydrolytic, Reductive, Oxygenolytic)Cleavage of the carbon-fluorine bond, replacing fluorine with a hydroxyl or hydrogen group.2,4-dinitro-3-methylphenol
Nitro Group ReductionNitroreductasesStepwise reduction of the two nitro groups to amino groups via nitroso and hydroxylamino intermediates.1-Fluoro-3-methyl-2-amino-4-nitro-benzene, 1-Fluoro-3-methyl-4-amino-2-nitro-benzene, 1-Fluoro-3-methyl-2,4-diamino-benzene

Specialized Applications of 1 Fluoro 3 Methyl 2,4 Dinitro Benzene in Academic Research

Reagent in Organic Synthesis

1-Fluoro-3-methyl-2,4-dinitro-benzene is utilized as a versatile intermediate in the synthesis of more complex organic molecules. biosynth.com Its primary role in organic synthesis is as an electrophilic aromatic substrate that readily undergoes nucleophilic aromatic substitution (SNAr) at the carbon bearing the fluorine atom. The fluorine is an excellent leaving group in this context, activated by the strong electron-withdrawing effect of the two nitro groups.

A notable application of this compound is in the synthesis of novel anticancer prodrugs. nih.gov Specifically, it has been used to create arylated diazeniumdiolates. For instance, the reaction of 2,4-Dinitro-5-fluorotoluene with diazeniumdiolate sodium salts in dimethyl sulfoxide (DMSO) at room temperature yields tolyl-substituted diazeniumdiolate compounds. nih.gov These reactions are part of research into nitric oxide-releasing prodrugs for cancer therapy. nih.govgoogle.com

The general reactivity of 2,4-Dinitro-5-fluorotoluene allows for its use as a building block for introducing the 2,4-dinitro-5-methylphenyl group into a target molecule. google.com This moiety can be used to modify the properties of biologically active compounds. nih.gov

Table 1: Examples of Reagents and Products in the Synthesis Involving 2,4-Dinitro-5-fluorotoluene

Reactant Product
Diazeniumdiolate sodium salts O²-(2,4-dinitro-5-tolyl) diazeniumdiolates

Data derived from synthesis schemes described in academic literature. nih.govresearchgate.net

Probing SNAr Reaction Dynamics

The structure of this compound makes it an ideal substrate for studying the dynamics of nucleophilic aromatic substitution (SNAr) reactions. The benzene (B151609) ring is highly electron-deficient due to the presence of two nitro groups, which strongly activates the fluorine atom for displacement by a wide range of nucleophiles.

While specific, in-depth kinetic studies on this compound are not as extensively documented as for the parent compound 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent), its reactions provide clear examples of the SNAr mechanism. wikipedia.org The reaction proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.

In the synthesis of anticancer prodrugs, the fluorine atom is displaced by nucleophilic diazeniumdiolate salts. nih.gov This transformation demonstrates the high reactivity of the C-F bond in this compound towards nucleophilic attack. The presence of the methyl group on the aromatic ring, compared to 1-fluoro-2,4-dinitrobenzene, can influence the reaction kinetics and the stability of the Meisenheimer intermediate, offering a potential avenue for comparative mechanistic studies.

Model Compound for Fluorinated Aromatic Systems Studies

Fluorinated organic compounds are of significant interest in medicinal chemistry, materials science, and agrochemicals due to the unique properties conferred by the fluorine atom. nih.govnih.govsolvay.com this compound serves as a useful model compound for investigating the effects of fluorine in highly activated aromatic systems.

The introduction of fluorine into an organic molecule can profoundly affect its electronic properties, lipophilicity, and metabolic stability. nih.gov In this compound, the interplay between the highly electronegative fluorine atom, the electron-withdrawing nitro groups, and the electron-donating methyl group creates a complex electronic environment within the aromatic ring. This makes it a suitable model for studying:

The influence of multiple substituents on the reactivity and spectroscopic properties of a benzene ring.

The role of the fluorine atom in directing the regioselectivity of further chemical transformations.

The physical and chemical properties of fluorinated nitroaromatic compounds, which are an important class of industrial chemicals and energetic materials. google.com

The study of such model compounds contributes to a deeper understanding of the fundamental principles of fluorine chemistry, which can be applied to the design of new pharmaceuticals, materials, and agrochemicals with enhanced properties. solvay.comrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Fluoro-3-methyl-2,4-dinitrobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nitration and halogenation sequences. A common approach involves:

  • Step 1 : Methylation of benzene derivatives to introduce the methyl group.
  • Step 2 : Sequential nitration at the 2- and 4-positions under controlled temperature (e.g., 50–60°C in HNO₃/H₂SO₄) to avoid over-nitration.
  • Step 3 : Fluorination via halogen exchange (e.g., using KF or HF in polar aprotic solvents).
    Yield optimization requires precise stoichiometry and temperature control to minimize byproducts like 1-chloro analogs (common in halogenation steps) . Adjusting solvent polarity (e.g., using sulfuric acid vs. ether) can also enhance regioselectivity .

Q. How is 1-Fluoro-3-methyl-2,4-dinitrobenzene utilized in peptide analysis?

  • Methodological Answer : The compound reacts with N-terminal amino groups under alkaline conditions (pH 8–9) to form stable dinitrophenyl (DNP) derivatives, enabling UV detection at 360 nm. Key steps:

  • Reaction Setup : Mix the compound (1.5–2.0 molar equivalents) with peptides in 1% NaHCO₃ at 40°C for 2 hours.
  • Quenching : Acidify with HCl to terminate the reaction.
  • Purification : Use silica gel chromatography to isolate DNP-labeled peptides.
    This method, adapted from Sanger’s work, is critical for Edman degradation alternatives .

Advanced Research Questions

Q. How do steric and electronic effects influence competing reaction pathways in nucleophilic substitution reactions involving 1-Fluoro-3-methyl-2,4-dinitrobenzene?

  • Methodological Answer : The methyl group at position 3 introduces steric hindrance, directing nucleophiles (e.g., amines, thiols) to the less hindered 4-nitro position. Electronic effects from the electron-withdrawing nitro groups activate the aromatic ring for substitution but deactivate specific sites.

  • Experimental Design : Perform kinetic studies using varied nucleophiles (e.g., aniline vs. bulkier tert-butylamine) in DMSO. Monitor regioselectivity via HPLC or NMR.
  • Data Interpretation : Compare reaction rates and product ratios to model steric vs. electronic contributions. Computational tools (DFT) can predict transition states .

Q. How can researchers resolve discrepancies in reported mutagenicity data for 1-Fluoro-3-methyl-2,4-dinitrobenzene?

  • Methodological Answer : Contradictory results (e.g., Jagannath et al. vs. Bock et al.) may arise from differences in assay conditions:

  • Replication Strategy : Standardize Ames test parameters (e.g., S9 metabolic activation, bacterial strain).
  • Control Experiments : Include positive controls (e.g., 2-nitrofluorene) and test compound purity via GC-MS.
  • Dose-Response Analysis : Evaluate mutagenicity across 0.1–100 µM to identify threshold effects .

Key Considerations for Experimental Design

  • Stability : Store the compound in amber vials at –20°C to prevent photodegradation .
  • Safety : Use fume hoods and PPE due to irritant properties; follow protocols in Thompson & Edmunds (1980) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.